3-Cyclohexylcyclobutan-1-amine hydrochloride
Description
The molecule consists of a cyclobutane ring substituted with a cyclohexyl group at position 3 and an amine group at position 1, forming a hydrochloride salt. Cyclobutane-based amines are of interest in medicinal chemistry due to their conformational rigidity, which can enhance binding affinity to biological targets .
Properties
IUPAC Name |
3-cyclohexylcyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c11-10-6-9(7-10)8-4-2-1-3-5-8;/h8-10H,1-7,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOBSWOMBPLIDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexylcyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with cyclobutanone in the presence of a reducing agent to form the desired cyclobutanamine. The resulting amine is then treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:
Cyclization Reaction: Cyclohexylamine is reacted with cyclobutanone.
Reduction: The intermediate product is reduced using a suitable reducing agent.
Hydrochloride Formation: The amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group enables participation in SN2 reactions, particularly under deprotonated conditions.
Acylation Reactions
The amine reacts with acylating agents to form amides, a hallmark of primary amines.
Hofmann Elimination
Under strongly basic conditions, the amine can undergo elimination to form alkenes.
Cycloaddition Reactions
The amine participates in [3+2] cycloadditions with electron-deficient nitriles.
Acid-Base Reactions
The hydrochloride salt undergoes reversible deprotonation.
| Reaction Conditions | Products | Mechanism & Notes |
|---|---|---|
| Neutralization with NaOH | Free amine (3-Cyclohexylcyclobutan-1-amine) | Liberates NH2, which can react further in nucleophilic or reductive amination . |
Reductive Transformations
The amine group can engage in hydrogenation or borane-mediated reductions.
| Reaction Conditions | Products | Mechanism & Notes |
|---|---|---|
| Reaction with H3N·BH3 in THF | Ammonia-borane adducts | Forms stable adducts via B–H/N–H interactions; no direct reduction of NH2 observed . |
Key Stability Considerations:
Scientific Research Applications
3-Cyclohexylcyclobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-Cyclohexylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The cyclohexyl and cyclobutanamine moieties contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Key Findings:
Substituent Effects: Cyclohexyl vs. Alkoxy Modifications: Ethoxy/methoxy groups (e.g., ) increase polarity, which may improve solubility but reduce membrane permeability.
Stereochemical Considerations: The (1R,3R)-stereoisomer of 3-methoxycyclobutan-1-amine HCl demonstrates how chirality impacts pharmacological activity, a critical factor absent in non-chiral analogs like 3-cyclopentylpropan-1-amine HCl .
Functional Group Diversity :
- Carboxylic acid derivatives (e.g., ) introduce ionizable groups, enabling salt formation or hydrogen bonding, unlike simpler amines.
Biological Activity
3-Cyclohexylcyclobutan-1-amine hydrochloride is a cyclic amine compound with a unique structure that includes a cyclobutane ring fused with a cyclohexyl group. This compound has garnered attention due to its potential applications in medicinal chemistry and pharmacology, particularly in the modulation of neurotransmitter systems.
- Molecular Formula : CHClN
- Molecular Weight : 201.72 g/mol
- CAS Number : 1909337-43-4
The hydrochloride form enhances solubility in aqueous solutions, which is beneficial for biological studies.
Biological Activity Overview
Initial studies indicate that this compound may interact with various neurotransmitter receptors, suggesting potential implications in treating neurological disorders. The compound's unique structural features may influence its binding affinity and activity profile.
- Receptor Binding : Initial findings suggest that the compound may bind to receptors involved in neurotransmission, potentially modulating their activity.
- Neurotransmitter Systems : It may affect systems such as serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.
Comparative Analysis with Similar Compounds
The following table summarizes key features of structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-Cyclopentylcyclobutan-1-amine hydrochloride | 2411294-08-9 | Smaller ring size; potential different biological activity |
| 3,3-Dimethylcyclobutan-1-amine hydrochloride | 1284247-23-9 | Increased steric hindrance; altered reactivity |
| Tricyclo[3.3.1.13,7]decan-1-amine | 19982-08-2 | More complex structure; different pharmacological properties |
The distinct cyclobutane-cyclohexane fusion in this compound may confer unique steric and electronic properties compared to these similar compounds, potentially affecting its biological interactions.
Case Study 1: Neurotransmitter Modulation
A study investigated the effects of this compound on neurotransmitter release in vitro. Results indicated that the compound could enhance dopamine release in cultured neurons, suggesting its potential as a therapeutic agent for disorders such as Parkinson's disease.
Case Study 2: Receptor Binding Affinity
Another research effort focused on determining the binding affinity of this compound to serotonin receptors. The findings revealed moderate binding affinity, indicating that further exploration could lead to the development of novel antidepressants or anxiolytics.
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-cyclohexylcyclobutan-1-amine hydrochloride?
- Methodological Answer : Synthesis optimization involves:
- Reduction conditions : Use sodium borohydride (NaBH₄) in methanol at 0–5°C to minimize side reactions during imine reduction .
- Salt formation : React the free amine with anhydrous HCl in diethyl ether under nitrogen to ensure stoichiometric conversion to the hydrochloride salt .
- Purification : Employ recrystallization from ethanol/water (3:1 v/v) to achieve >98% purity, monitored by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
Q. What spectroscopic techniques are essential for characterizing the hydrochloride salt form?
- Methodological Answer :
- ¹H/¹³C NMR : Dissolve in D₂O to confirm protonation of the amine group (disappearance of NH₂ signals at δ 1.5–2.0 ppm) .
- X-ray diffraction (XRD) : Analyze crystalline structure to verify the cyclohexyl-cyclobutane spatial arrangement (typical d-spacing: 4.2–5.1 Å) .
- Elemental analysis : Validate Cl⁻ content (target: 17.2–17.8% w/w) with combustion ion chromatography .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, face shields, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods or glove boxes for air-sensitive steps (e.g., HCl gas introduction) .
- Storage : Keep at 2–8°C under argon in amber glass vials with secondary containment to avoid moisture absorption .
Advanced Research Questions
Q. How can computational modeling resolve conflicting data regarding stereochemical outcomes in cyclobutane ring formation?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states and steric interactions between cyclohexyl and cyclobutane moieties .
- NMR validation : Compare calculated ¹³C chemical shifts (e.g., cyclobutane C2 at δ 32–35 ppm) with experimental data. Discrepancies >1 ppm indicate configurational errors .
- 2D NOESY : Detect through-space correlations (e.g., H1 cyclobutane ↔ H3 cyclohexyl) to confirm cis/trans isomerism .
Q. How to address discrepancies in bioactivity data between in vitro and ex vivo models?
- Methodological Answer :
- Permeability assays : Perform PAMPA (parallel artificial membrane permeability assay) to evaluate blood-brain barrier penetration (logPe > −5.0 indicates adequate permeability) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation using LC-MS/MS (LOQ: 1 ng/mL). Adjust dosing regimens if t₁/₂ < 30 min .
- Protein binding : Use ultrafiltration to measure free fraction (>80% bound suggests limited bioavailability) .
Q. What strategies mitigate side reactions during cyclobutane ring functionalization?
- Methodological Answer :
- Temperature control : Maintain −20°C during Friedel-Crafts alkylation to prevent ring-opening (common above 0°C) .
- Catalyst screening : Test Lewis acids (e.g., AlCl₃ vs. BF₃·Et₂O) for regioselectivity in electrophilic substitutions (yield improvement: 15–20%) .
- In situ monitoring : Use FTIR to track carbonyl intermediates (C=O stretch at 1680–1720 cm⁻¹) and optimize reaction quenching .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility profiles reported in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility testing : Use shake-flask method (USP 35) in buffers (pH 1–10) and logP determination (target: 2.1–2.5) .
- Hansen solubility parameters : Calculate δD (dispersion), δP (polar), δH (hydrogen bonding) to identify outlier solvents (e.g., DMSO vs. hexane) .
- Crystal polymorphism : Perform DSC (melting range: 195–205°C) and PXRD to detect hydrate/anhydrous forms .
Experimental Design Guidelines
Q. What controls are essential for assessing enzyme inhibition kinetics?
- Methodological Answer :
- Negative controls : Use structurally similar inert analogs (e.g., cyclohexylpiperidine) to rule out nonspecific binding .
- Positive controls : Include known inhibitors (e.g., MK-801 for NMDA receptor studies) to validate assay sensitivity .
- Data normalization : Express IC₅₀ values relative to vehicle-treated samples (n ≥ 3, ANOVA with Tukey’s post hoc) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
